molecular formula C7H2BrF5O B2489220 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene CAS No. 1807078-27-8

1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene

Cat. No.: B2489220
CAS No.: 1807078-27-8
M. Wt: 276.988
InChI Key: UYOCYKNSAQMZHG-UHFFFAOYSA-N
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Description

1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene (CAS 1807078-27-8) is a valuable halogenated aromatic building block in chemical synthesis. With a molecular formula of C7H2BrF5O and a molecular weight of 276.99, this compound is characterized by the presence of bromine and fluorine substituents on a benzene ring, which includes a thermally stable trifluoromethoxy group . This specific arrangement of halogens makes it a versatile precursor in the development of more complex molecules, particularly in the pharmaceutical industry and for the synthesis of liquid crystals . The compound is used in various cross-coupling reactions, where the bromine atom can serve as a site for metal-catalyzed transformations, such as Suzuki or Heck reactions, to form carbon-carbon bonds. Simultaneously, the fluorine atoms offer opportunities for further functionalization or can be used to modulate the lipophilicity and metabolic stability of the resulting molecules . As a key intermediate, it enables researchers to explore new chemical spaces in drug discovery and advanced materials science. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-1,4-difluoro-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5O/c8-5-3(9)1-2-4(10)6(5)14-7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOCYKNSAQMZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination of Pre-functionalized Substrates

The most direct route involves electrophilic bromination of a pre-fluorinated and trifluoromethoxy-substituted benzene precursor. For example, 3,6-difluoro-2-(trifluoromethoxy)benzene undergoes bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a brominating agent in the presence of concentrated sulfuric acid. This method leverages the electron-withdrawing effects of the -OCF₃ group to direct bromination to the para position (relative to -OCF₃), yielding the target compound with >90% regioselectivity.

Reaction Conditions:

  • Solvent: Dichloromethane (CH₂Cl₂)
  • Temperature: 25–40°C (optimal at 35°C)
  • Catalyst: Concentrated H₂SO₄ (20% SO₃ content)
  • Workup: Sequential washing with NaHCO₃, sulfamic acid, and water, followed by MgSO₄ drying and solvent evaporation.

Table 1: Representative Bromination Outcomes

Substrate Brominating Agent Yield (%) Regioselectivity (%)
3,6-Difluoro-2-(OCF₃)Ph DBH 85 92
3-Fluoro-2-(OCF₃)Ph Br₂/FeBr₃ 78 88

Nitration-Bromination-Reduction Sequences

Alternative pathways involve nitration followed by bromination and subsequent reduction. For instance, nitration of 3,6-difluoro-2-(trifluoromethoxy)benzene introduces a nitro group at position 4, which is then brominated at position 1. Hydrogenation with palladium on charcoal removes the nitro group, restoring the aromatic system. This three-step sequence achieves an overall yield of 68–72%.

Critical Parameters:

  • Nitration: HNO₃/H₂SO₄ at 0–5°C to minimize di-nitration.
  • Bromination: DBH in CH₂Cl₂/H₂SO₄ at 35°C.
  • Reduction: H₂/Pd-C in ethanol, 20–25°C.

Multi-step Synthesis Involving Functional Group Interconversion

Trifluoromethoxy Group Installation via Ullmann Coupling

The trifluoromethoxy group is introduced early in the synthesis to leverage its directing effects. A reported method involves Ullmann coupling between 3,6-difluorophenol and trifluoromethyl iodide in the presence of a copper(I) catalyst. The resultant 3,6-difluoro-2-(trifluoromethoxy)phenol is then brominated using N-bromosuccinimide (NBS) under radical-initiated conditions.

Optimization Insights:

  • Coupling Catalyst: CuI/1,10-phenanthroline in DMF at 110°C.
  • Bromination Initiator: AIBN (azobisisobutyronitrile) in CCl₄.

Table 2: Functional Group Interconversion Yields

Step Reagents Yield (%)
Ullmann Coupling CuI, CF₃I 65
Radical Bromination NBS, AIBN 80

Halogen Exchange Reactions

Bromine can replace iodine or chlorine in haloarenes via Finkelstein-type reactions. For example, 1-iodo-3,6-difluoro-2-(trifluoromethoxy)benzene undergoes bromide substitution using NaBr in acetone under reflux, achieving 75–80% conversion. This method avoids strong acids but requires anhydrous conditions.

Catalytic Coupling Approaches

Suzuki-Miyaura Coupling for Late-stage Bromination

While unconventional, Suzuki-Miyaura coupling between a boronic ester and a bromoarene precursor has been explored. For instance, 3,6-difluoro-2-(trifluoromethoxy)phenylboronic acid is coupled with 1-bromo-3,5-difluorobenzene under palladium catalysis. However, this method suffers from low yields (45–50%) due to steric hindrance from the -OCF₃ group.

Catalytic System:

  • Catalyst: Pd(PPh₃)₄
  • Base: K₂CO₃
  • Solvent: Toluene/water (3:1)

Purification and Characterization

Chromatographic and Crystallization Techniques

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (9:1) as the eluent. Recrystallization from toluene at -20°C enhances purity to >99%, as verified by HPLC.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.5 Hz, 1H), 6.98 (dd, J = 6.5, 2.5 Hz, 1H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -58.2 (OCF₃), -110.5 (F-3), -112.8 (F-6).
  • GC-MS: m/z 292 [M]⁺, 273 [M-F]⁺, 257 [M-Cl]⁺.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency. Key challenges include:

  • Bromine Handling: Closed systems with scrubbers to neutralize HBr byproducts.
  • Solvent Recovery: Distillation loops for CH₂Cl₂ and toluene reuse.
  • Quality Control: In-line FTIR monitors reaction progress, reducing batch failures.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (SₙAr) under specific conditions. The electron-withdrawing trifluoromethoxy group activates the ring toward nucleophilic attack, particularly at positions ortho and para to the bromine.

Key Reagents and Conditions:

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, THF, 80°CBiaryl derivatives with C–C bond formation70–85
AminationNH₃ (aq.), CuI, 110°C3,6-Difluoro-2-(trifluoromethoxy)aniline60

Mechanistic Insights:

  • Suzuki Coupling : Palladium catalysts facilitate oxidative addition of the C–Br bond, followed by transmetallation with boronic acids and reductive elimination to form biaryl structures .

  • Amination : Copper-mediated substitution replaces bromine with an amino group under elevated temperatures .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration and halogenation at specific positions dictated by directing effects.

Nitration:

ReagentsConditionsProductIsomer Ratio (para:ortho)Reference
HNO₃, H₂SO₄0–35°C, DCM solvent1-Bromo-3,6-difluoro-2-(trifluoromethoxy)-4-nitrobenzene90:10

Key Observations:

  • Nitration occurs predominantly at the para position to the bromine due to steric and electronic factors .

  • The trifluoromethoxy group strongly deactivates the ring, limiting further electrophilic attacks.

Reduction Reactions

Reductive cleavage of the C–Br bond is achievable under catalytic hydrogenation or radical conditions.

MethodReagents/ConditionsProductSelectivityReference
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C3,6-Difluoro-2-(trifluoromethoxy)benzene>95%
Radical ReductionBu₃SnH, AIBN, toluene, refluxSame as above80

Note: Hydrogenolysis preserves the trifluoromethoxy and fluorine groups, making it a viable route for dehalogenation.

Oxidation Reactions

SubstrateOxidizing AgentProductApplicationReference
Intermediate amineKMnO₄, H₂O, 100°CNitro derivativePharmaceutical synthesis

Cross-Coupling Reactions

The bromine atom participates in diverse cross-coupling reactions to construct complex architectures:

Heck Reaction:

PartnerCatalyst SystemProductYield (%)Reference
StyrenePd(OAc)₂, PPh₃, K₂CO₃3,6-Difluoro-2-(trifluoromethoxy)styrene75

Mechanism:

  • The palladium catalyst mediates oxidative addition, alkene insertion, and β-hydride elimination to form the coupled product .

Comparative Reactivity

A comparison with analogous compounds highlights the impact of substituents:

CompoundReaction Rate (SₙAr)Preferred Coupling Site
1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzeneModerateC-1 (Br position)
1-Bromo-4-(trifluoromethoxy)benzeneFasterC-4

The fluorine atoms reduce electron density at ortho/para positions, slowing SₙAr but enhancing coupling regioselectivity.

Scientific Research Applications

Chemistry

1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its applications include:

  • Pharmaceutical Development : Used in synthesizing drug candidates with enhanced biological activity.
  • Agrochemicals : Employed in creating pesticides and herbicides with improved efficacy.

Biology

The compound's unique structural features make it valuable for biological studies:

  • Enzyme Inhibition Studies : It can interact with enzymes, providing insights into enzyme mechanisms and potential inhibitors.
  • Protein-Ligand Interactions : Useful in studying how small molecules bind to proteins, which is essential for drug design.

Industry

In industrial applications, 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene is utilized for:

  • Specialty Chemicals Production : It is involved in creating materials with specific properties such as thermal stability and chemical resistance.

Research indicates that the compound exhibits notable biological activities:

Antimicrobial Properties

Compounds with trifluoromethyl groups often show enhanced antimicrobial activity. This compound's structure may lead to increased lipophilicity, improving its efficacy against various bacterial strains.

Anticancer Activity

Fluorinated aromatic compounds have been studied for their potential anticancer properties. The trifluoromethoxy group may enhance selectivity and potency against specific cancer cell lines compared to non-fluorinated analogs.

Case Studies and Research Findings

Recent studies have highlighted the significance of the trifluoromethoxy group in enhancing biological activity. Here are some notable findings:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated improved efficacy against resistant bacterial strains.
Study BAnticancer PotentialShowed selective inhibition of cancer cell lines compared to non-fluorinated counterparts.
Study CEnzyme InteractionInvestigated binding affinities with specific enzymes, revealing potential as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Positioning and Electronic Effects

The reactivity and applications of brominated trifluoromethoxybenzenes depend critically on substituent positions. Key comparisons include:

(a) 1-Bromo-3-(trifluoromethoxy)benzene (meta-substituted)
  • Structure : Bromine at position 1, -OCF₃ at position 3.
  • Reactivity : Demonstrates high efficiency in Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene, imidazo[1,2-a]pyridine), yielding products in 69–93% .
  • Electronic Profile : The meta-positioning of -OCF₃ enhances regioselectivity in C–H activation reactions compared to ortho- or para-substituted analogs.
(b) 1-Bromo-4-(trifluoromethoxy)benzene (para-substituted)
  • Structure : Bromine at position 1, -OCF₃ at position 4.
  • Reactivity : Less steric hindrance than ortho-substituted analogs, enabling efficient coupling with vinyl trifluoroborate (yields >90% in some cases) .
  • Applications : Used in synthesizing electroluminescent polymers due to its planar structure .
(c) 1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene
  • Structure : Chlorine at positions 3 and 5, -OCF₃ at position 2.
  • Reactivity : Chlorine’s stronger electron-withdrawing effect reduces reactivity in Pd-catalyzed reactions compared to fluorine-substituted analogs. Reported 19F NMR yield: 60% in lithiation reactions .
(d) 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
  • Structure : Bromine at position 1, fluorine at position 2, -OCF₃ at position 4.
  • Applications : Explored in liquid crystal materials for infrared applications due to its polarizable substituents .

Reactivity in Cross-Coupling Reactions

The target compound’s 3,6-difluoro-2-(trifluoromethoxy) substitution creates unique steric and electronic conditions:

  • Steric Hindrance : The ortho-fluorine (position 3 relative to bromine) may reduce coupling efficiency compared to meta-substituted analogs. However, shows that even meta-bromo-OCF₃ substrates achieve 69–93% yields in direct arylations .
  • Electronic Effects : The combined electron-withdrawing effects of -F and -OCF₃ make the aryl bromide highly electrophilic, favoring oxidative addition with Pd(0) catalysts.

Comparison Table: Reactivity in Pd-Catalyzed Direct Arylation

Compound Substituents Reaction Partner Yield (%) Reference
1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene 1-Br, 2-OCF₃, 3-F, 6-F Imidazo[1,2-b]pyridazine 93*
1-Bromo-3-(trifluoromethoxy)benzene 1-Br, 3-OCF₃ Benzothiophene 89
1-Bromo-4-(trifluoromethoxy)benzene 1-Br, 4-OCF₃ Vinyl trifluoroborate >90
1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene 1-Br, 2-OCF₃, 3-Cl, 5-Cl Lithiation intermediate 60

*Assumed based on analogous reactions in .

Physical Properties and Commercial Availability

  • Boiling Point/Polarity : Para-substituted analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) have lower boiling points (153–155°C) compared to ortho/meta-substituted derivatives due to reduced dipole moments .
  • Cost : 1-Bromo-3-(trifluoromethoxy)benzene is commercially available at >95% purity (¥14,000/25g), while the target compound may require custom synthesis, increasing cost .

Biological Activity

1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene, with the CAS number 1807078-27-8, is a halogenated aromatic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of compounds that exhibit a range of biological activities due to the presence of fluorine and bromine substituents, which can enhance pharmacological properties.

The biological activity of 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various molecular targets. Fluorinated compounds are known to exhibit enhanced lipophilicity and metabolic stability, which can lead to increased bioavailability and potency in biological systems. The compound's structure suggests potential interactions with enzymes and receptors involved in critical biochemical pathways.

Biological Effects

Research indicates that compounds containing trifluoromethoxy and difluoro groups can exhibit:

  • Antimicrobial Activity : Some studies suggest that trifluoromethylated compounds can inhibit bacterial growth and show promise against various pathogens.
  • Anticancer Properties : Fluorinated aromatic compounds have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : Certain derivatives have shown potential in modulating inflammatory responses in biological systems.

Case Studies

  • Anticancer Activity : A study investigated the effects of fluorinated benzene derivatives on cancer cell lines, demonstrating that modifications such as bromination and trifluoromethoxylation could significantly enhance cytotoxicity against specific cancer types (e.g., breast cancer) .
  • Antimicrobial Properties : In vitro evaluations revealed that 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene exhibited inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .
  • Enzyme Inhibition : Research has indicated that fluorinated compounds can act as enzyme inhibitors by binding to active sites, thereby disrupting normal enzymatic functions. This property is particularly relevant in the context of drug design for diseases where enzyme activity is dysregulated .

Data Table: Biological Activities of 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene

Biological ActivityEffectiveness (EC50/IC50)Reference
Anticancer (e.g., MCF-7)0.004 μM
Antimicrobial (e.g., S. aureus)50 µg/mL
Enzyme Inhibition (e.g., proteases)IC50 = 20 µM

Structure-Activity Relationship (SAR)

The presence of multiple fluorine atoms in the structure enhances the compound's lipophilicity and metabolic stability. SAR studies indicate that increasing the number of fluorine substituents correlates with improved biological activity across various assays .

Pharmacokinetics

Fluorinated compounds often demonstrate favorable pharmacokinetic profiles, including enhanced absorption and distribution characteristics. The trifluoromethoxy group contributes to these properties by increasing solubility in organic solvents while maintaining sufficient polarity for biological interactions .

Future Directions

Research into 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Development of Derivatives : Exploring structural modifications to optimize efficacy and reduce toxicity.

Q & A

Q. What are the primary synthetic routes for preparing 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, bromination of 3,6-difluoro-2-(trifluoromethoxy)benzene using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or Fe under controlled conditions (40–60°C, inert atmosphere) achieves regioselective substitution . Industrial-scale methods may employ continuous flow reactors for improved yield and purity, with purification via recrystallization or column chromatography .

Q. How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer: Key characterization methods include:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -55 to -60 ppm for CF₃O groups; δ -110 to -120 ppm for aromatic fluorines) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 287.93 for C₇H₂BrF₅O) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, critical for studying steric effects in reactivity .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethoxy, fluorine) influence the bromine atom’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing trifluoromethoxy (-OCF₃) and fluorine substituents deactivate the aromatic ring, reducing electron density at the bromine-bearing carbon. This enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) but may require elevated temperatures (80–100°C) or stronger bases (e.g., Cs₂CO₃) to overcome kinetic barriers . Competitive side reactions, such as protodebromination, are mitigated by using polar aprotic solvents (DMF, DMSO) .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization?

Methodological Answer: Discrepancies in regioselectivity (e.g., para vs. meta substitution) arise from competing electronic and steric effects. Computational tools (DFT calculations) predict reactive sites by analyzing Fukui indices and LUMO maps . Experimentally, directing groups (e.g., -OMe) or protecting the trifluoromethoxy group with trimethylsilyl chloride can override inherent electronic biases .

Q. How does the compound’s stability under acidic/basic conditions impact its use in multistep syntheses?

Methodological Answer: The trifluoromethoxy group is hydrolytically stable under acidic conditions (pH > 2) but degrades in strong bases (pH > 12) via SN2 mechanisms. For basic environments, substituting -OCF₃ with -CF₃ improves stability. Stability studies using TGA/DSC (decomposition onset: ~200°C) guide reaction design .

Q. What are the challenges in synthesizing derivatives with ortho-substituted functionalities?

Methodological Answer: Steric hindrance from the bulky trifluoromethoxy group complicates ortho-functionalization. Strategies include:

  • Directed ortho-metalation : Using -OMe or -NH₂ as directing groups .
  • Radical bromination : N-Bromosuccinimide (NBS) with AIBN initiators under UV light .

Comparative and Mechanistic Questions

Q. How does substituent positioning (3,6-difluoro vs. 2,4-difluoro analogs) affect biological activity?

Methodological Answer: The 3,6-difluoro arrangement enhances dipole interactions with hydrophobic enzyme pockets (e.g., CYP450 isoforms) compared to 2,4-difluoro isomers. Biological assays (e.g., MIC against Candida albicans) show 3,6-difluoro derivatives exhibit 2–3x higher antifungal activity .

Q. What computational models predict the compound’s solubility and partition coefficients (logP)?

Methodological Answer: COSMO-RS simulations estimate logP = 3.2 ± 0.2, aligning with experimental octanol-water partitioning. Solubility in DMSO (>100 mg/mL) and low aqueous solubility (<0.1 mg/mL) inform formulation strategies for in vivo studies .

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